molecular formula C14H25NO4 B6260876 rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid CAS No. 1335031-87-2

rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid

Cat. No. B6260876
CAS RN: 1335031-87-2
M. Wt: 271.4
InChI Key:
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Description

Tert-butoxycarbonyl (Boc) is a protecting group used in organic synthesis . Compounds with the Boc group are often used in the creation of peptide bonds . The Boc group can be removed under acidic conditions .


Synthesis Analysis

A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of a compound with a Boc group typically includes a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3) .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions . This is often done in the final stages of peptide synthesis, after the desired peptide bond has been formed .

Mechanism of Action

The exact mechanism of action would depend on the specific reactions the compound is involved in. In the context of peptide synthesis, the Boc group serves to protect the amine group during the formation of peptide bonds .

Safety and Hazards

Compounds with Boc groups can cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed . Proper safety measures should be taken when handling these compounds .

Future Directions

The use of flow microreactors for the introduction of the Boc group is a promising development in the field of organic synthesis . This method is more efficient, versatile, and sustainable compared to traditional batch methods , and could pave the way for more efficient synthesis of complex organic compounds in the future.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the cyclooctane ring and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "Cyclooctene", "tert-Butyl carbamate", "Diethyl azodicarboxylate", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethyl acetate", "Chloroform", "Acetic anhydride", "Pyridine", "Triethylamine", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "1-Hydroxycyclooctane", "Succinic anhydride", "Hydrogen peroxide", "Sodium borohydride", "Acetic acid", "Methanesulfonic acid", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium ascorbate", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Water" ], "Reaction": [ "1. Protection of the amine group: Cyclooctene is reacted with tert-butyl carbamate in the presence of diethyl azodicarboxylate to form the corresponding N-tert-butyl carbamate derivative.", "2. Formation of the cyclooctane ring: The N-tert-butyl carbamate derivative is treated with hydrogen chloride in methanol to form the corresponding hydrochloride salt. The salt is then treated with sodium hydroxide in water to form the corresponding amine. The amine is reacted with 1-hydroxycyclooctane in the presence of succinic anhydride, N,N'-dicyclohexylcarbodiimide, and triethylamine to form the cyclooctane ring.", "3. Deprotection of the amine group: The N-tert-butyl carbamate protecting group is removed by treatment with methanesulfonic acid in chloroform. The resulting amine is then treated with acetic anhydride and pyridine to form the corresponding N-acetyl derivative.", "4. Introduction of the carboxylic acid group: The N-acetyl derivative is treated with hydrogen peroxide in acetic acid to form the corresponding N-acetyl hydroperoxide. The hydroperoxide is then reduced with sodium borohydride in methanol to form the corresponding alcohol. The alcohol is oxidized with sodium nitrite and copper(II) sulfate pentahydrate in water to form the corresponding carboxylic acid. The carboxylic acid is then treated with sodium ascorbate, sodium carbonate, and sodium bicarbonate in water to form the final product, rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid." ] }

CAS RN

1335031-87-2

Product Name

rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid

Molecular Formula

C14H25NO4

Molecular Weight

271.4

Purity

95

Origin of Product

United States

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